1-Acetylpiperidine-4-carboxylic acid CAS number
1-Acetylpiperidine-4-carboxylic acid CAS number
An In-Depth Technical Guide to 1-Acetylpiperidine-4-carboxylic Acid
Introduction
1-Acetylpiperidine-4-carboxylic acid, also known by its synonym N-acetylisonipecotic acid, is a heterocyclic organic compound that serves as a crucial building block in the landscape of medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a piperidine ring functionalized with both an acetyl group at the nitrogen atom and a carboxylic acid at the 4-position, imparts a unique combination of properties that make it a versatile intermediate for synthesizing complex, biologically active molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications for researchers and scientists in drug discovery.
Core Properties and Identifiers
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and research. Below is a summary of the key characteristics of 1-Acetylpiperidine-4-carboxylic acid.
| Property | Value | Source(s) |
| CAS Number | 25503-90-6 | [2][3][4][5] |
| Molecular Formula | C₈H₁₃NO₃ | [2][3] |
| Molecular Weight | 171.19 g/mol | [2][3] |
| IUPAC Name | 1-acetylpiperidine-4-carboxylic acid | [3][6] |
| Synonyms | N-Acetylisonipecotic acid, 1-Acetyl-4-piperidinecarboxylic acid | [2][3] |
| Appearance | Solid | [7] |
| Melting Point | 180-184 °C | [7][8] |
| SMILES | CC(=O)N1CCC(CC1)C(=O)O | [3][6] |
| InChI Key | WFCLWJHOKCQYOQ-UHFFFAOYSA-N | [3][9] |
Synthesis: The Acetylation of Isonipecotic Acid
The most common and straightforward synthesis of 1-Acetylpiperidine-4-carboxylic acid involves the N-acetylation of its precursor, isonipecotic acid (piperidine-4-carboxylic acid).[10]
Reaction Principle
The core of the synthesis is a nucleophilic acyl substitution reaction. The secondary amine of the isonipecotic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride. The reaction proceeds by adding the amine to the carbonyl group, followed by the elimination of a leaving group (acetate), resulting in the formation of the stable amide bond. This transformation is efficient and generally high-yielding.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of N-acetylisonipecotic acid.[10]
Materials:
-
Isonipecotic acid (piperidine-4-carboxylic acid)
-
Acetic anhydride
-
Isopropanol
-
Diethyl ether
Procedure:
-
Combine 100 g of isonipecotic acid and 40 ml of acetic anhydride in a suitable reaction vessel.
-
Heat the mixture to reflux and maintain for 2 hours.
-
After the reflux period, allow the reaction mixture to cool and stir at room temperature overnight.
-
Remove the excess acetic anhydride and acetic acid byproduct by evaporation under reduced pressure.
-
Triturate the resulting residue with diethyl ether to induce precipitation of the solid product.
-
Collect the solids by filtration.
-
For further purification, recrystallize the crude product from a mixture of isopropanol and diethyl ether to yield pure 1-Acetylpiperidine-4-carboxylic acid.[10]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 1-Acetylpiperidine-4-carboxylic acid.
Analytical Characterization
To ensure the identity and purity of the synthesized product, a combination of spectroscopic and chromatographic methods is employed.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the acetyl methyl protons, the piperidine ring protons, and the carboxylic acid proton. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch of the carboxylic acid, and the C=O stretch of the amide group.[9] |
| Mass Spectrometry (MS) | A molecular ion peak (or M+H⁺) corresponding to the molecular weight of the compound (171.19 g/mol ).[2][3] |
| High-Performance Liquid Chromatography (HPLC) | A primary peak indicating the purity of the compound, often analyzed using a reverse-phase column with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[11] |
Applications in Drug Discovery and Development
1-Acetylpiperidine-4-carboxylic acid is not an active pharmaceutical ingredient itself but rather a versatile scaffold and intermediate.[1] Its structural features are highly desirable in medicinal chemistry for several reasons:
-
Piperidine Ring: The piperidine moiety is a common motif in many approved drugs, valued for its ability to introduce a saturated, basic nitrogen center that can improve pharmacokinetic properties such as solubility and cell permeability.
-
Carboxylic Acid Group: This functional group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the extension of the molecular structure.
-
Acetyl Group: The N-acetyl group neutralizes the basicity of the piperidine nitrogen, transforming it into a neutral amide. This modification can significantly alter the molecule's polarity, hydrogen bonding capability, and metabolic stability compared to the parent piperidine.
This compound serves as a key reactant for the synthesis of a wide array of therapeutic agents, including:
-
CCR5 Antagonists: Used in the treatment of HIV.
-
CDK (Cyclin-Dependent Kinase) Inhibitors: Investigated as antiproliferative agents for cancer therapy.
-
Neurokinin (NK1) Antagonists: Explored for their potential as antidepressants and antiemetics.
-
Neurological Disorder Therapeutics: The piperidine core is valuable in creating compounds that can target the central nervous system.[1][12]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed. 1-Acetylpiperidine-4-carboxylic acid is classified as an irritant to the skin, eyes, and respiratory system.[7][13]
-
Hazard Codes: H302, H315, H317, H319, H335[7]
-
Personal Protective Equipment (PPE): It is mandatory to use appropriate PPE, including gloves, safety glasses or face shields, and a dust mask (such as an N95 respirator) when handling the solid compound.[7]
-
Storage: The compound should be stored at room temperature in a dry, well-ventilated area.[2][8]
Conclusion
1-Acetylpiperidine-4-carboxylic acid (CAS No. 25503-90-6) is a foundational building block in modern synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the strategic placement of its functional groups, provides a robust platform for the development of novel and complex molecules. For researchers in drug discovery, a comprehensive understanding of this intermediate's properties and reactivity is essential for leveraging its full potential in the creation of next-generation therapeutics.
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